N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the tetrazole ring could be formed through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride. The methoxy group could be introduced through a Friedel-Crafts alkylation .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the tetrazole ring is known to participate in various reactions such as nucleophilic substitutions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Photodynamic Therapy and Photosensitization
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Crystal Structure Analysis
- Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a similar compound and performed molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme, providing insights into potential medical applications (Al-Hourani et al., 2016).
Antimicrobial and Antifungal Activities
- Zareef et al. (2007) reported on a series of new benzenesulfonamides, demonstrating in vitro screening for anti-HIV and antifungal activities, indicating potential therapeutic applications (Zareef et al., 2007).
Enzyme Inhibition and Computational Studies
- Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, which showed promising results as therapeutic agents for Alzheimer’s disease, highlighting the potential of these compounds in neurodegenerative disease research (Abbasi et al., 2018).
Cancer Therapeutics and HIF-1 Pathway Inhibition
- Mun et al. (2012) discovered a novel small molecule HIF-1 pathway inhibitor, highlighting its potential in antagonizing tumor growth in animal models of cancer and the need for chemical modifications to optimize its pharmacological properties (Mun et al., 2012).
Electrochemical and Spectroelectrochemical Properties
- Kantekin et al. (2015) synthesized and characterized new metallophthalocyanines, examining their electrochemical and spectroelectrochemical properties, relevant in materials science and chemistry (Kantekin et al., 2015).
Luminescence Sensing
- Shi et al. (2015) synthesized novel lanthanide-organic frameworks with potential applications in fluorescence sensing of benzaldehyde-based derivatives (Shi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-12-4-5-14(10-13(12)2)22-17(19-20-21-22)11-18-26(23,24)16-8-6-15(25-3)7-9-16/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNKPWPFVUTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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